molecular formula C21H20O11 B1665802 Astragalin CAS No. 480-10-4

Astragalin

Cat. No.: B1665802
CAS No.: 480-10-4
M. Wt: 448.4 g/mol
InChI Key: JPUKWEQWGBDDQB-QSOFNFLRSA-N
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Description

Astragalin, also known as kaempferol-3-O-glucoside, is a naturally occurring flavonoid found in various plants such as Phytolacca americana (American pokeweed) and Phegopteris connectilis (a type of fern). It is also present in wine. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, cardioprotective, antiobesity, antiosteoporotic, anticancer, antiulcer, and antidiabetic activities .

Mechanism of Action

Target of Action

Astragalin, a type of flavonoid glycoside, interacts with various molecular targets such as transcription factors (NF-κB, TNF-α, and TGF-β1), enzymes (iNOS, COX-2, PGE2, MMP-1, MMP-3, MIP-1α, COX-2, PGE-2, HK2, AChe, SOD, DRP-1, DDH, PLCγ1, and GPX), kinases (JNK, MAPK, Akt, ERK, SAPK, IκBα, PI3K, and PKCβ2), cell adhesion proteins (E-cadherin, vimentin PAR-2, and NCam), apoptotic and antiapoptotic proteins (Beclin-1, Bcl-2, Bax, Bcl-xL, cytochrome c, LC3A/B, caspase-3, caspase-9, procaspase-3, procaspase-8, and IgE), and inflammatory cytokines (SOCS-3, SOCS-5, IL-1β, IL-4, IL-6, IL-8, IL-13, MCP-1, CXCL-1, CXCL-2, and IFN-γ) .

Mode of Action

This compound exerts its effects by regulating and modulating these targets. For instance, it has been found to possess inhibitory effects on inflammation-related factors and protein levels in various in vitro cell models, such as macrophages, microglia, and epithelial cells .

Biochemical Pathways

This compound regulates complex signaling networks, including NF-κB, MAPK, JAK/STAT pathways . It also promotes the intrinsic and extrinsic coagulation system . In addition, it has been found to be involved in the biosynthesis of kaempferol and this compound from naringenin in Escherichia coli .

Result of Action

This compound demonstrates promising anti-inflammatory potential in various models of inflammatory diseases . It has been found to effectively alleviate neuroinflammation and brain damage, and it also demonstrates significant anti-inflammatory effects on both large and small intestinal epithelial cells . Moreover, this compound has been shown to increase whole blood viscosity (WBV), plasma viscosity (PV), erythrocyte sedimentation rate (ESR), and packed cell volume (PCV), revealing its procoagulant effects .

Action Environment

Environmental factors like air pollutants may result in considerable production of reactive oxygen species in the airways. This compound, isolated from leaves of persimmon and green tea, can be effective in alleviating ROS-prompted bronchial fibrosis as it has the capability to inhibit autophagosome formation in the airways .

Biochemical Analysis

Biochemical Properties

Astragalin interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biochemical reactions. It has been reported to exhibit multiple pharmacological properties including antioxidant , anti-inflammatory , anticancer , neuroprotective , and cardioprotective properties. These properties are largely attributed to its ability to modulate various molecular targets such as transcription factors (NF- κ B, TNF- α, and TGF- β 1), enzymes (iNOS, COX-2, PGE2, MMP-1, MMP-3, MIP-1 α, COX-2, PGE-2, HK2, AChe, SOD, DRP-1, DDH, PLC γ 1, and GPX), kinases (JNK, MAPK, Akt, ERK, SAPK, I κ B α, PI3K, and PKC β 2), cell adhesion proteins (E-cadherin, vimentin PAR-2, and NCam), apoptotic and antiapoptotic proteins (Beclin-1, Bcl-2, Bax, Bcl-x L, cytochrome c, LC3A/B, caspase-3, caspase-9, procaspase-3, procaspase-8, and IgE), and inflammatory cytokines (SOCS-3, SOCS-5, IL-1 β, IL-4, IL-6, IL-8, IL-13, MCP-1, CXCL-1, CXCL-2, and IFN- γ ) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to alleviate neuroinflammation and brain damage in SAMP8 mice . It also demonstrates significant anti-inflammatory effects on both large and small intestinal epithelial cells . Furthermore, this compound has been shown to inhibit the proliferation and diffusion of human colon cancer HCT116 cells by inducing apoptosis and cell cycle arrest .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to suppress inflammation and oxidative stress via targeting the TLR4/NF-κB pathway, alleviate pain via modulating the ERK pathway, inhibit tumors via functioning the PI3K/AKT, MAPK, and JAK/STAT pathways, ameliorate neuropathy via modulating the HO-1/MAPK, P13K/Akt, SIRT1, and Notch/HES-1-NF-κB pathways, attenuate respiratory diseases via targeting the TLR4-PKCβ2-NADPH and MAPK pathways, improve osteoarthritis and osteoporosis via mediating the BMP pathway, and treat ulcerative colitis via modulating the NF-κB pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown changes in its effects over time. For instance, it has been reported that this compound alleviates cognitive deficits and neuronal damage in SAMP8 mice when given daily by gavage for 2 months . Furthermore, this compound has been shown to have good procoagulant effects by promoting the intrinsic and extrinsic coagulation system .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on SAMP8 mice, the learning and memory deficits were alleviated and neuronal damage in the hippocampus were inhibited after the mice were given this compound (5 mg/kg or 10 mg/kg) daily by gavage for 2 months .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been reported that this compound could be subjected to structural optimization to ameliorate its chemical accessibility, to optimize its absorption profiles, and to synthesize its more effective analogues .

Transport and Distribution

It has been reported that this compound possesses anti-neuroinflammatory activity, suggesting its potential to cross the blood-brain barrier and exert effects in the brain .

Subcellular Localization

It has been reported that this compound alleviates neuroinflammation and brain damage in SAMP8 mice, suggesting its potential to interact with neuronal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Astragalin can be synthesized through the glycosylation of kaempferol. The process involves the reaction of kaempferol with a suitable glycosyl donor in the presence of a catalyst. Common glycosyl donors include glucose derivatives, and catalysts such as Lewis acids or enzymes can be used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources. Plants like Cuscuta chinensis and Cassia alata are rich sources of this compound. The extraction process involves the use of solvents like methanol or ethanol to isolate the compound from plant materials. The extract is then purified using techniques such as chromatography to obtain pure this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.

    Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydroflavonoids .

Scientific Research Applications

Astragalin has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of flavonoids in various chemical reactions.

    Biology: this compound is studied for its effects on cellular processes, including its antioxidant and anti-inflammatory activities.

    Medicine: It has potential therapeutic applications in treating diseases such as cancer, diabetes, and cardiovascular diseases. Its neuroprotective and anti-inflammatory properties make it a candidate for treating neurodegenerative diseases and inflammatory conditions.

    Industry: this compound is used in the development of nutraceuticals and functional foods due to its health-promoting properties

Comparison with Similar Compounds

  • Quercetin
  • Kaempferol
  • Rutin
  • Myricetin
  • Luteolin

Astragalin’s unique combination of glycosylation and pharmacological properties makes it a valuable compound for various scientific and therapeutic applications.

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15-,17+,18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUKWEQWGBDDQB-QSOFNFLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017739
Record name Astragalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Astragalin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

480-10-4
Record name Astragalin
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Record name Astragalin
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Record name Astragalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-1-Benzopyran-4-one, 3-(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)
Source European Chemicals Agency (ECHA)
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Record name ASTRAGALIN
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Record name Astragalin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

178 °C
Record name Astragalin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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